
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is known for its unique structural features, which include a toluene-4-sulfonic acid moiety and a 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with 2,2,5-trimethyl-[1,3]dioxan-5-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100°C to 120°C for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve high-quality products.
化学反应分析
Types of Reactions
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The sulfonic acid ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives and esters.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving sulfonic acid esters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用机制
The mechanism of action of toluene-4-sulfonic acid 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester involves its ability to act as a sulfonic acid ester, participating in various chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid propyl ester
Uniqueness
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate is unique due to its specific structural features, which include the 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester group. This structural element imparts distinct chemical properties and reactivity compared to other toluene-4-sulfonic acid esters. The presence of the dioxane ring enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.
属性
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5S/c1-12-5-7-13(8-6-12)21(16,17)20-11-15(4)9-18-14(2,3)19-10-15/h5-8H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBGJBLVNDROQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC(OC2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
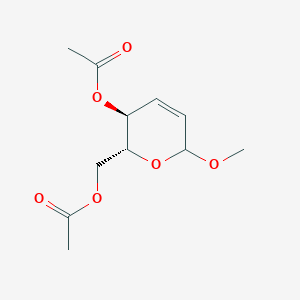
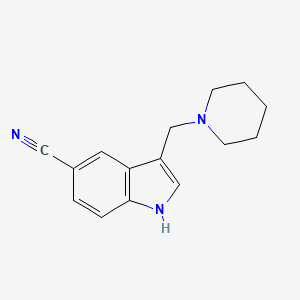
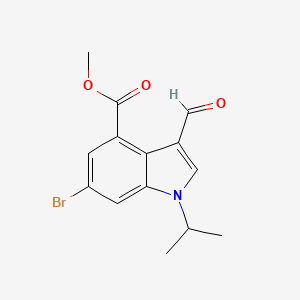
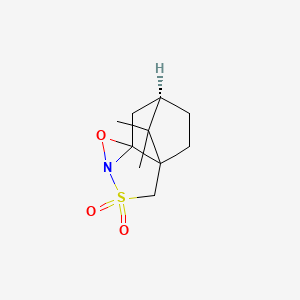
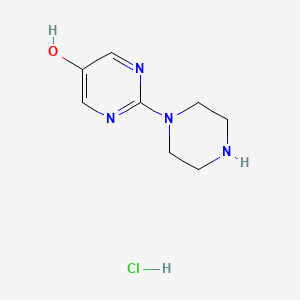
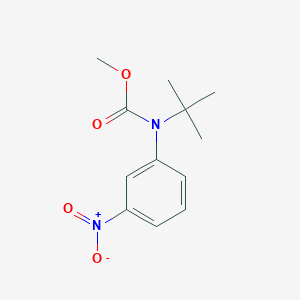
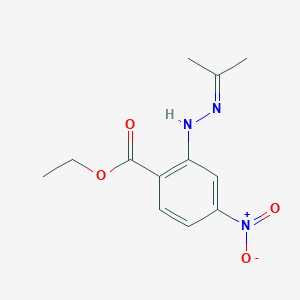
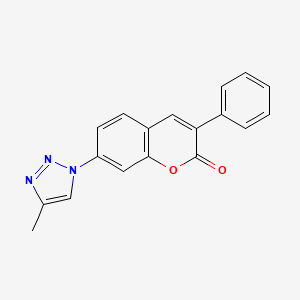
![3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide](/img/structure/B8046089.png)
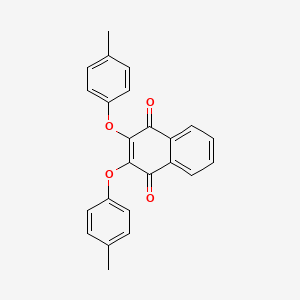
![2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide](/img/structure/B8046105.png)
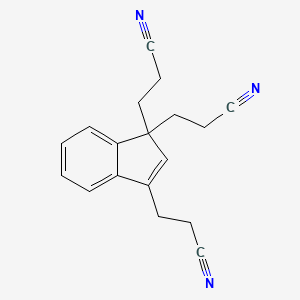
![1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8046118.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]-N-ethylaniline](/img/structure/B8046135.png)
